molecular formula C17H24N4O4S2 B2518456 4-[butyl(ethyl)sulfamoyl]-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 685837-36-9

4-[butyl(ethyl)sulfamoyl]-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2518456
CAS No.: 685837-36-9
M. Wt: 412.52
InChI Key: ZDFGBFFUUMQLKE-UHFFFAOYSA-N
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Description

4-[butyl(ethyl)sulfamoyl]-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C17H24N4O4S2 and its molecular weight is 412.52. The purity is usually 95%.
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Scientific Research Applications

Biological Activity and Structural Analysis

The research on derivatives of 1,3,4-oxadiazole-2-thiones, including compounds with sulfamoyl and methylsulfanylmethyl groups, has demonstrated significant biological activities. For instance, studies have highlighted the crystal structure, Hirshfeld surfaces, and the antibacterial and antioxidant activities of these derivatives against Staphylococcus aureus. The compounds have shown promising antibacterial activity, and some derivatives also exhibited potent antioxidant activity (Subbulakshmi N. Karanth et al., 2019).

Corrosion Inhibition

Compounds bearing the 1,3,4-oxadiazole moiety have been studied for their corrosion inhibition properties. A study demonstrated the effectiveness of 1,3,4-oxadiazole derivatives as corrosion inhibitors for mild steel in sulfuric acid, highlighting the potential application of these compounds in protecting metals from corrosion. This showcases the versatility of the 1,3,4-oxadiazole ring in contributing to practical applications beyond biological activities (P. Ammal et al., 2018).

Antimicrobial and Antifungal Action

Further extending the scope, derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems have exhibited sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This suggests the broad-spectrum antimicrobial potential of these compounds, underlining their significance in the development of new antimicrobial agents (I. Sych et al., 2019).

Carbonic Anhydrase Inhibition

Another avenue of research involves the inhibition of carbonic anhydrases, a family of enzymes important in various physiological processes. Compounds with sulfamoyl groups, similar in functionality to the query compound, have been studied for their inhibitory action against different isoenzymes of carbonic anhydrase, highlighting their potential in therapeutic applications, such as in the treatment of glaucoma and other conditions (C. Supuran et al., 2013).

Properties

IUPAC Name

4-[butyl(ethyl)sulfamoyl]-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O4S2/c1-4-6-11-21(5-2)27(23,24)14-9-7-13(8-10-14)16(22)18-17-20-19-15(25-17)12-26-3/h7-10H,4-6,11-12H2,1-3H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFGBFFUUMQLKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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